Ribosylparomamine
CAS No.: 55781-25-4
Cat. No.: VC0541394
Molecular Formula: C17H33N3O11
Molecular Weight: 455.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55781-25-4 |
---|---|
Molecular Formula | C17H33N3O11 |
Molecular Weight | 455.5 g/mol |
IUPAC Name | (2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol |
Standard InChI | InChI=1S/C17H33N3O11/c18-4-1-5(19)14(30-16-8(20)12(26)10(24)6(2-21)28-16)15(9(4)23)31-17-13(27)11(25)7(3-22)29-17/h4-17,21-27H,1-3,18-20H2/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17+/m1/s1 |
Standard InChI Key | QTUJBJINYXOXOU-GDUAHMARSA-N |
Isomeric SMILES | C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N |
SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)O)O)O)N |
Canonical SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)O)O)O)N |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Architecture
Ribosylparomamine’s structure comprises a β-D-ribofuranose unit attached to the 5-position of paromamine, a neamine derivative. The IUPAC name is:
(2R,3S,4R,5R,6S)-5-amino-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol .
Key Structural Features:
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Ribose moiety: β-D-ribofuranose configuration.
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Paromamine core: Composed of 2-deoxystreptamine (2-DOS) linked to D-ribose.
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Functional groups: Multiple hydroxyl and amino groups enabling hydrogen bonding and solubility in polar solvents .
Physicochemical Data:
Property | Value |
---|---|
Molecular formula | C₁₇H₃₃N₃O₁₁ |
Molecular weight | 455.5 g/mol |
SMILES | C([C@@H]1C@HO)O)N |
InChIKey | JGSMDVGTXBPWIM-HKEUSBCWSA-N |
Biosynthesis Pathways
Ribosylparomamine is synthesized via enzymatic modifications of paromamine, a precursor in aminoglycoside production. The pathway involves two key steps:
Enzymatic Ribosylation
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Phosphoribosyl transfer: The enzyme neamine phosphoribosyltransferase (BtrL) transfers a ribosyl group from 5-phospho-α-D-ribose 1-diphosphate (PRPP) to paromamine, forming 5''-phosphoribosylparomamine .
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Dephosphorylation: The phosphatase BtrP removes the phosphate group, yielding Ribosylparomamine .
Pathway Overview:
Step | Enzyme | Substrate | Product |
---|---|---|---|
1 | BtrL | Paromamine + PRPP | 5''-Phosphoribosylparomamine |
2 | BtrP | 5''-Phosphoribosylparomamine | Ribosylparomamine |
Genetic Regulation
The btr gene cluster in Streptomyces ribosidificus encodes BtrL and BtrP, highlighting the conserved nature of this pathway in antibiotic-producing actinomycetes .
Biological Role and Antibiotic Biosynthesis
Ribosylparomamine is a precursor for:
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Ribostamycin: A broad-spectrum antibiotic targeting Gram-negative bacteria .
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Neomycin and Paromomycin: Antibiotics used to treat parasitic and bacterial infections .
Mechanism of Action:
Aminoglycosides like ribostamycin bind to the 16S rRNA of the bacterial 30S ribosomal subunit, disrupting protein synthesis . The ribose moiety in Ribosylparomamine enhances solubility and target affinity .
Research Findings and Applications
Structural Insights
X-ray crystallography studies reveal that the ribose unit in Ribosylparomamine adopts a C2'-endo conformation, optimizing interactions with ribosomal RNA .
Biotechnological Engineering
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Gene knockout studies: Deletion of btrL in S. ribosidificus abolishes ribostamycin production, confirming Ribosylparomamine’s essential role .
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Enzymatic assays: BtrL exhibits a Kₘ of 12 µM for PRPP, indicating high substrate specificity .
Antibiotic | Target Pathogens | Clinical Use |
---|---|---|
Ribostamycin | Pseudomonas, Klebsiella | Respiratory infections |
Neomycin | E. coli, Staphylococcus | Topical antiseptic |
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